![molecular formula C7H12ClNO2 B2376982 Ácido 7-Azabiciclo[2.2.1]heptano-2-carboxílico; clorhidrato CAS No. 2137883-62-4](/img/structure/B2376982.png)
Ácido 7-Azabiciclo[2.2.1]heptano-2-carboxílico; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclic framework, which includes a nitrogen atom, making it a valuable scaffold in medicinal chemistry and other applications.
Aplicaciones Científicas De Investigación
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: The compound’s unique structure makes it a valuable scaffold in drug discovery, particularly for designing molecules with specific biological activities.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves the Hoffmann-Löffler reaction of N-methylcyclohexylamine . This reaction is known for its efficiency in constructing the bicyclic framework. Additionally, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been employed to synthesize oxygenated derivatives of this compound .
Industrial Production Methods: While specific industrial production methods for 7-Azabicyclo[22The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions: 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the nitrogen atom, can yield a variety of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Mecanismo De Acción
The mechanism of action of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, derivatives of this compound have been shown to inhibit calcineurin, a protein phosphatase involved in various cellular processes . The exact pathways and targets depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid: This compound features a similar bicyclic structure but with a Boc (tert-butoxycarbonyl) protecting group.
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride: This derivative includes an ethyl ester group, which can influence its reactivity and solubility.
7-Azabicyclo[2.2.1]heptane hydrochloride: This compound lacks the carboxylic acid group, making it structurally simpler.
Uniqueness: 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride stands out due to its specific combination of a bicyclic framework and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various research fields.
Propiedades
IUPAC Name |
7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJAQNMPBOXWBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
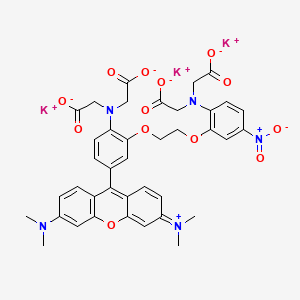
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide](/img/new.no-structure.jpg)

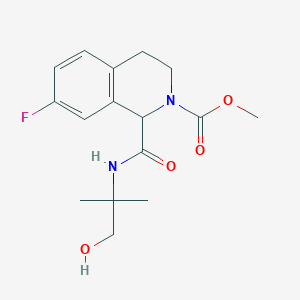
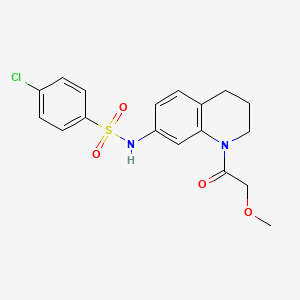

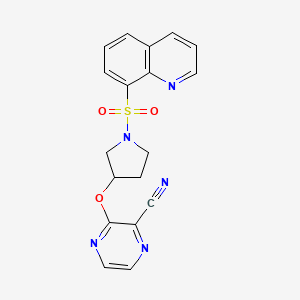
![2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole](/img/structure/B2376911.png)

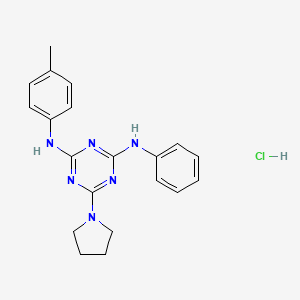
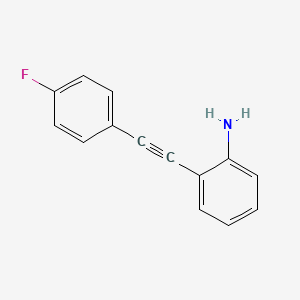
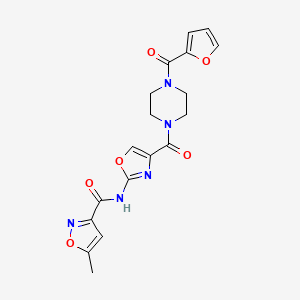
![2-chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]benzamide](/img/structure/B2376916.png)
![Bicyclo[3.2.2]nonane-1-carbaldehyde](/img/structure/B2376919.png)
